molecular formula C9H17ClO B8785820 1-CHLORONONAN-4-ONE CAS No. 54131-57-6

1-CHLORONONAN-4-ONE

Cat. No. B8785820
Key on ui cas rn: 54131-57-6
M. Wt: 176.68 g/mol
InChI Key: ZCTKTQUONMEFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04150235

Procedure details

To the Grignard reagent prepared from a mixture of amyl bromide (226.59 g.; 1.5 moles) and magnesium (36.48 g.; 1.5 moles) in ether (1000 ml.) is added, dropwise, during one hour, 4-chlorobutyronitrile (155.34 g.; 1.5 moles). Stirring is continued for an additional one hour. The reaction mixture is poured into a mixture of finely crushed ice (1000 g.) and concentrated hydrochloric acid (750 ml.). The ether layer is separated quickly and discarded. The aqueous layer is heated on a steam bath for one hour to hydrolyze the intermediate imine and cause the separation of the ketone as an oil. After cooling, the oil is extracted with ether and the combined extracts are washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvent is removed under vacuum and the residual oil is distilled to give 69.0 g. (26%) of colorless oil, b.p. 115°-117° C./14 mm.; pmr (CDCl3) δ0.090 (3H,t), 3.56 (2H,t,CH2Cl).
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
226.59 g
Type
reactant
Reaction Step One
Quantity
36.48 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
155.34 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
reactant
Reaction Step Three
[Compound]
Name
colorless oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2H,t,CH2Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][CH2:3][CH2:4][CH3:5].[Mg].[Cl:8][CH2:9][CH2:10][CH2:11][C:12]#N.Cl.CC[O:17]CC>>[Cl:8][CH2:9][CH2:10][CH2:11][C:12](=[O:17])[CH2:1][CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
226.59 g
Type
reactant
Smiles
C(CCCC)Br
Name
Quantity
36.48 g
Type
reactant
Smiles
[Mg]
Name
Quantity
1000 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
155.34 g
Type
reactant
Smiles
ClCCCC#N
Step Three
Name
ice
Quantity
1000 g
Type
reactant
Smiles
Name
Quantity
750 mL
Type
reactant
Smiles
Cl
Step Four
Name
colorless oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
2H,t,CH2Cl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
WAIT
Type
WAIT
Details
is continued for an additional one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The ether layer is separated quickly
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer is heated on a steam bath for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the separation of the ketone as an oil
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the oil is extracted with ether
WASH
Type
WASH
Details
the combined extracts are washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
the residual oil is distilled
CUSTOM
Type
CUSTOM
Details
to give 69.0 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClCCCC(CCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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